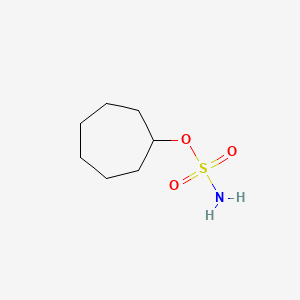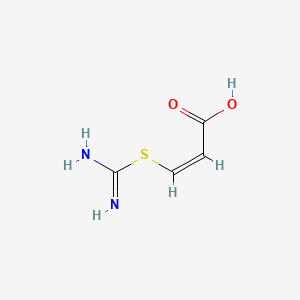
22,23-Dihydrobrassicasterol
概要
説明
22,23-Dihydrobrassicasterol is a sterol that has been produced with uniform deuteration . It is one of the sterols that result from mutations of specific genes . It is important for neutron, NMR, tracing and bioanalysis studies as well as critical tools for the creation of improved lipid nanoparticle formulations .
Synthesis Analysis
The synthesis of 22,23-Dihydrobrassicasterol is analogous to ergosterol biosynthesis apart from a change on the ERG5 locus resulting in the occurrence of DHCR7 Δ7-reductase . It has been prepared with uniform deuteration . The production of sufficient quantities of materials relies not only on the engineering of microorganisms to selectively accumulate desired materials but also methods for the isolation, purification and characterisation of these materials to ensure their usefulness .Molecular Structure Analysis
22,23-Dihydrobrassicasterol contains total 80 bond(s); 32 non-H bond(s), 1 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 nine-membered ring(s), 2 ten-membered ring(s), 1 hydroxyl group(s), and 1 secondary alcohol(s) .Chemical Reactions Analysis
The chemical reactions involved in the production of 22,23-Dihydrobrassicasterol are complex and involve a series of biosynthetic steps . The techniques for the 13 C NMR analysis of deuterated sterols, site-specific deuteration levels and an analysis of key biosynthetic steps based on these data are reported .科学的研究の応用
NMR Spectroscopy in Sterol Analysis :
- The NMR spectra of various C-24 isomeric sterols, including 22,23-dihydrobrassicasterol, were studied. This research highlights the use of NMR spectroscopy in differentiating isomeric sterols and underscores its practical applications in sterol analysis (Thompson, Dutky, Patterson, & Gooden, 1972).
Partial Syntheses of Brassicasterol and 22,23-Dihydrobrassicasterol :
- An alternative method for the preparation of brassicasterol and 22,23-dihydrobrassicasterol from ergosterol was investigated, yielding a substantial increase in overall yield. This research provides a more efficient approach for obtaining these sterols (Thompson, Cohen, & Lancaster, 1965).
Brassinosteroid Synthesis :
- The study outlines a method for synthesizing brassinosteroid analogs, including 22R,23R-homobrassinosteroid, from precursors with a 22E-double bond. This research contributes to the field of brassinosteroid synthesis, which is significant in plant growth and development (Brosa, Peracaula, Puig, & Ventura, 1992).
Route for Diosgenin Side Chain Functionalization :
- A new route for functionalizing the side chain of diosgenin, a precursor for various steroidal compounds, was developed. This research is crucial for the synthesis of norbrassinosteroid analogues (Rincón et al., 2006).
Synthesis of Homobrassinolide and Brassinolide :
- Homobrassinolide and brassinolide, plant growth promoters, were synthesized from stigmasterol. This study contributes to the understanding of sterol-based plant growth regulators and their synthesis (Mori et al., 1982).
Effects on Plant Cell Membrane Potential and Transport :
- (22S,23S)-Homobrassinolide and its derivatives were found to influence the electric cell potential, proton extrusion, and nutrient uptake in Egeria leaf cells. This study highlights the impact of brassinosteroids on plant cell functions (Dahse, Sack, Bernstein, Petzold, Müller, Vorbrodt, & Adam, 1990).
Safety and Hazards
将来の方向性
The future directions for the study of 22,23-Dihydrobrassicasterol could involve further exploration of its biosynthetic pathways and potential applications in lipid nanoparticle formulations . It is desirable to have a range of deuterated cholesterol analogues for neutron studies to create the most promising LNP formulations, as well as for the elucidation of biosynthetic pathways and for NMR, tracing and bioanalysis studies .
特性
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18-20,22-26,29H,7-8,10-17H2,1-6H3/t19-,20+,22-,23-,24+,25-,26-,27-,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNBVLSWZMBQTH-ZRUUVFCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016075 | |
| Record name | Dihydrobrassicasterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dihydrobrassicasterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034224 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
4651-51-8 | |
| Record name | Dihydrobrassicasterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4651-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ergost-5-en-3-ol, (3beta)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004651518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydrobrassicasterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydrobrassicasterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034224 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
157 - 158 °C | |
| Record name | Dihydrobrassicasterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034224 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 22,23-Dihydrobrassicasterol being identified as a separate entity from campesterol?
A1: Historically, analytical methods struggled to differentiate between 22,23-Dihydrobrassicasterol and campesterol, leading to an overestimation of campesterol concentrations in various matrices []. The development of more sensitive techniques, particularly gas chromatography coupled with mass spectrometry (GC-MS), allowed for the separation and identification of these two epimers [, ]. This distinction is crucial for accurate quantification and understanding the individual roles of these sterols in biological systems and food chemistry.
Q2: How prevalent is 22,23-Dihydrobrassicasterol in common edible oils?
A2: Research indicates that 22,23-Dihydrobrassicasterol constitutes a significant portion of what was previously considered solely campesterol in various oils. For instance, it represents 30-40% of the combined amount in sunflower, peanut, rapeseed, olive, and soybean oils. This proportion increases to 60-65% in corn oil and 50% in castor oil []. This finding emphasizes the need to re-evaluate existing data on campesterol content and investigate the specific contribution of 22,23-Dihydrobrassicasterol.
Q3: Can 22,23-Dihydrobrassicasterol be synthesized in a controlled environment for research purposes?
A3: Yes, researchers have successfully produced uniformly deuterated 22,23-Dihydrobrassicasterol using modified Saccharomyces cerevisiae []. This achievement allows for the study of this sterol using advanced analytical techniques like neutron scattering and nuclear magnetic resonance (NMR) spectroscopy []. The ability to generate deuterated forms opens avenues for tracing metabolic pathways and understanding the interactions of 22,23-Dihydrobrassicasterol within biological systems.
Q4: Are there any specific analytical challenges associated with studying 22,23-Dihydrobrassicasterol?
A4: Given its structural similarity to other sterols like campesterol, separating and accurately quantifying 22,23-Dihydrobrassicasterol necessitates sophisticated analytical techniques. The utilization of high-polarity GC capillary columns and mass spectrometry is crucial for distinguishing this compound from closely related sterols []. Furthermore, the development and validation of robust and specific analytical methods are essential for future research exploring the distribution, metabolism, and potential biological activities of 22,23-Dihydrobrassicasterol.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[4-Sulfooxy-2-[[1,2,5-trimethyl-5-[2-(1,2,5,5-tetramethyl-2,3,4,4a,6,7-hexahydronaphthalen-1-yl)ethyl]-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]methyl]phenyl] hydrogen sulfate](/img/structure/B1236341.png)




![7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1236348.png)



